Dapagliflozin Impurity 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dapagliflozin Impurity 9 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.

Méthodes De Préparation

The synthesis of Dapagliflozin Impurity 9 involves several steps starting from D-glucose. The process includes aldehyde group protection using ethanethiol, benzyl group addition, ethanethiol removal, condensation, and benzyl group removal . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities .

Analyse Des Réactions Chimiques

Dapagliflozin Impurity 9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Understanding the toxicity profile of Dapagliflozin Impurity 9 is critical for patient safety:

- Cytotoxic Effects : Research has indicated that while dapagliflozin itself shows no significant cytotoxic effects on cells, its impurities—including this compound—demonstrate varying degrees of toxicity at different concentrations .

- Cell Viability Tests : In assays such as MTT and neutral red uptake tests, this compound exhibited reduced cell viability at higher concentrations, suggesting potential risks associated with its presence in pharmaceutical formulations .

Case Studies and Clinical Insights

Several studies have explored the implications of impurities in drug formulations:

- Clinical Trial Data : A review of clinical trials involving dapagliflozin highlighted that while the drug effectively controls blood sugar levels in type 2 diabetes patients, the presence of impurities like this compound could influence patient outcomes and safety profiles .

- Long-term Safety Evaluations : Longitudinal studies have assessed the impact of dapagliflozin on various health metrics (e.g., HbA1c levels, body weight), emphasizing the need to monitor impurity levels to ensure consistent therapeutic effects without adverse reactions .

Regulatory Considerations

Regulatory agencies emphasize the importance of monitoring impurities in drug products:

- Quality Control Standards : The Australian Therapeutic Goods Administration has outlined stringent requirements for assessing impurities like this compound in pharmaceutical products to ensure compliance with safety standards .

- Pharmacokinetics Studies : Research into the pharmacokinetics of dapagliflozin suggests that understanding how impurities affect drug metabolism is vital for optimizing therapeutic regimens .

Mécanisme D'action

The mechanism of action of Dapagliflozin Impurity 9 is not well-documented as it is primarily a byproduct. understanding its formation and degradation can provide insights into the stability and efficacy of dapagliflozin. Dapagliflozin itself inhibits the sodium-glucose co-transporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion .

Comparaison Avec Des Composés Similaires

Dapagliflozin Impurity 9 can be compared with other impurities formed during the synthesis of dapagliflozin, such as:

- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

- 5-Bromo-2-chlorobenzoic acid

- Dapagliflozin Tetraacetate

- Dapagliflozin Hydroxy

These

Activité Biologique

Dapagliflozin Impurity 9 is a minor impurity of dapagliflozin, a sodium-glucose cotransporter type 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for assessing its potential effects on health and safety in pharmaceutical formulations.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin functions by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lowered blood glucose levels. The presence of impurities, such as this compound, can impact the efficacy and safety profile of the drug. This section summarizes findings related to the biological activity of this compound, focusing on its pharmacological effects, toxicity, and stability.

Pharmacological Effects

This compound has been studied for its stability and potential biological effects. Research indicates that it is relatively stable under laboratory conditions, but its biological activity compared to dapagliflozin has not been extensively characterized. The focus has primarily been on the parent compound, with limited direct studies on this impurity.

Table 1: Stability and Biological Activity Overview

| Parameter | Dapagliflozin | This compound |

|---|---|---|

| Stability | Stable | Relatively stable |

| SGLT2 Inhibition | Yes | Unknown |

| Cytotoxicity | No | Minimal at high doses |

| Reactive Species Generation | Yes | Unknown |

Toxicity Studies

In vitro studies have assessed the cytotoxic effects of dapagliflozin and its impurities. Notably, while dapagliflozin itself showed no significant reduction in cell viability across various concentrations, some impurities exhibited varying degrees of toxicity. For instance:

- Impurity 1 : Reduced cell viability significantly at concentrations of 10 and 50 µM.

- Impurity 3 : Showed marked toxicity starting from concentrations as low as 0.25 µM.

These findings suggest that while dapagliflozin is safe at therapeutic levels, certain impurities may pose risks under specific conditions.

Table 2: Cytotoxic Effects of Dapagliflozin Impurities

| Impurity | Concentration (µM) | Cell Viability Reduction (%) |

|---|---|---|

| Impurity 1 | 10 | Significant |

| Impurity 3 | 0.25 | Significant |

| Dapagliflozin | - | None |

Case Studies and Clinical Observations

While direct clinical studies on this compound are scarce, insights can be gleaned from broader research on dapagliflozin. Clinical trials have demonstrated that dapagliflozin effectively improves glycemic control without significant adverse effects over extended periods. However, understanding how impurities might alter these outcomes remains an area requiring further investigation.

Table 3: Summary of Clinical Findings Related to Dapagliflozin

| Study Focus | Findings |

|---|---|

| Glycemic Control | Significant reduction in HbA1c over time |

| Safety Profile | Well tolerated with minimal adverse events |

| Infection Rates | Higher rates observed with prolonged use |

Propriétés

Numéro CAS |

1469910-70-0 |

|---|---|

Formule moléculaire |

C21H25ClO6 |

Poids moléculaire |

408.9 g/mol |

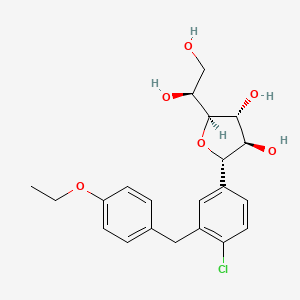

Nom IUPAC |

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1 |

Clé InChI |

RRYZEJFQBYDTNH-SSSFQFABSA-N |

SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |

SMILES isomérique |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |

SMILES canonique |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol; Dapagliflozin 1,4- Anhydro form; Dapagliflozin furanose isomer |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.